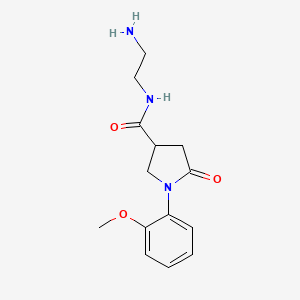

N-(2-aminoethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Beschreibung

N-(2-aminoethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes an aminoethyl group, a methoxyphenyl group, and a pyrrolidine ring

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c1-20-12-5-3-2-4-11(12)17-9-10(8-13(17)18)14(19)16-7-6-15/h2-5,10H,6-9,15H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASODKHZZYDHGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CC(CC2=O)C(=O)NCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of 2-methoxyphenyl isocyanate with an appropriate amine to form the intermediate compound, which is then further reacted with other reagents to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-aminoethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula C15H20N2O3 and a molecular weight of 280.34 g/mol. Its structure features a pyrrolidine ring, which is pivotal for its biological activity. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(2-aminoethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide. Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including melanoma and colon carcinoma.

- Mechanism of Action : The compound appears to disrupt microtubule formation, leading to cell cycle arrest in the G2/M phase, which is crucial for cancer cell proliferation. This disruption is evidenced by changes in cellular morphology and microtubule organization observed through fluorescent staining techniques .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective properties. It has been shown to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases.

- Case Study : In a study involving animal models of Alzheimer's disease, administration of the compound resulted in reduced levels of pro-inflammatory cytokines and improved cognitive function .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of bacterial strains. Preliminary tests indicate that it can inhibit the growth of both gram-positive and gram-negative bacteria.

- Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of N-(2-aminoethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide on various cancer cell lines:

- Cell Lines Tested :

- A375 (melanoma)

- HT-29 (colon carcinoma)

- MCF-7 (breast cancer)

Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent activity against these cancer types .

In Vivo Studies

In vivo studies using murine models have provided further insights into the therapeutic potential of this compound:

Wirkmechanismus

The mechanism of action of N-(2-aminoethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrrolidine derivatives and compounds with similar functional groups, such as:

- N-(2-aminoethyl)-1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

- N-(2-aminoethyl)-1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

N-(2-aminoethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its methoxyphenyl group, in particular, may confer unique properties compared to other similar compounds.

Biologische Aktivität

N-(2-aminoethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known by its CAS number 1245570-23-3, is a complex organic compound with notable potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring, an amide functional group, and a methoxyphenyl substituent. Its molecular formula is with a molecular weight of approximately 277.32 g/mol . The unique structural characteristics contribute to its diverse biological interactions.

The precise mechanisms by which N-(2-aminoethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide exerts its biological effects are still under investigation. However, it is believed to interact with specific enzymes or receptors, influencing various biological processes. Preliminary studies suggest potential involvement in:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes related to inflammation and cancer progression.

- Receptor Modulation : It might modulate receptor activities that are crucial for cellular signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For example, studies have demonstrated its cytotoxic effects against various cancer cell lines, including:

- HT-29 (colon cancer) : IC50 values as low as 9 nM indicate potent activity .

- MCF-7 (breast cancer) : IC50 values around 17 nM suggest effective inhibition of cell proliferation .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It demonstrates bactericidal effects against various strains of bacteria, particularly:

- Staphylococcus spp. : Strong activity noted with minimal inhibitory concentrations (MIC) indicating effective bactericidal action.

Research Findings and Case Studies

A comprehensive review of the literature reveals several key findings regarding the biological activity of N-(2-aminoethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide:

- Cytotoxicity Studies : In vitro studies using the MTT assay have shown that the compound exhibits varying degrees of cytotoxicity against normal and cancerous cell lines. For instance:

- Mechanistic Insights : Molecular docking studies have indicated that the compound may interact with topoisomerase I, a key enzyme in DNA replication and repair, leading to its antiproliferative effects .

Cytotoxicity Results

| Compound/Cell Line | Concentration (µM) | Viability (%) at 24h | Viability (%) at 48h |

|---|---|---|---|

| N-(2-aminoethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | 100 | 92 | 79 |

| 50 | 74 | 97 | |

| 25 | 97 | 103 |

Anticancer Activity Comparison

| Cell Line | IC50 (nM) |

|---|---|

| HT-29 | 9 |

| MCF-7 | 17 |

| HeLa | Not specified |

Q & A

Basic: What are the standard synthetic routes for N-(2-aminoethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide?

Answer:

The synthesis typically involves multi-step reactions starting with functionalized pyrrolidine precursors. Key steps include:

- Coupling reactions : Amide bond formation between the pyrrolidine-3-carboxylic acid derivative and 2-aminoethylamine, often using coupling agents like EDC/HOBt or DCC .

- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for solubility and reaction efficiency .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%) .

- Characterization : Confirmed via -NMR (peaks at δ 1.8–2.5 ppm for pyrrolidine protons) and ESI-MS (m/z calculated for : 276.15) .

Advanced: How can reaction yields be optimized when steric hindrance from the 2-methoxyphenyl group impedes amide bond formation?

Answer:

Strategies to mitigate steric effects include:

- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to activate carboxyl groups and reduce reaction time .

- Temperature modulation : Gradual heating (40–60°C) to enhance reagent mobility without decomposition .

- Solvent polarity adjustment : Switching from DMF to THF for better steric accommodation .

- Stepwise synthesis : Introducing the 2-methoxyphenyl group after amide bond formation to minimize interference .

Basic: What spectroscopic techniques are essential for confirming the compound’s structural integrity?

Answer:

- - and -NMR : Identify protons on the pyrrolidine ring (δ 2.1–3.4 ppm) and methoxy groups (δ 3.7–3.9 ppm) .

- Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., observed m/z 276.15 vs. calculated 276.15) .

- IR spectroscopy : Confirm carbonyl stretches (1650–1750 cm) and amide N–H bends (3300 cm) .

Advanced: How can researchers resolve discrepancies in 1H^1H1H-NMR data caused by rotational isomerism in the pyrrolidine ring?

Answer:

- Variable-temperature NMR : Conduct experiments at elevated temperatures (e.g., 60°C) to coalesce split peaks from slow ring puckering .

- 2D NMR (COSY, NOESY) : Map coupling between adjacent protons and confirm spatial proximity of substituents .

- X-ray crystallography : Resolve absolute configuration and torsional angles, if single crystals are obtainable .

Basic: What in vitro assays are suitable for initial pharmacological profiling of this compound?

Answer:

- Enzyme inhibition assays : Screen against targets like cyclooxygenase (COX) or kinases using fluorogenic substrates .

- Cytotoxicity testing : Use MTT assays on HEK-293 or HepG2 cell lines to assess IC values .

- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target interaction .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

Answer:

- Substituent variation : Synthesize analogs with halogens (F, Cl) at the 2-methoxyphenyl group or alkyl chains on the aminoethyl moiety .

- Pharmacophore modeling : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding groups (e.g., carbonyl oxygen) .

- In vivo validation : Prioritize analogs with <10 µM IC in murine inflammation models .

Advanced: How should researchers address contradictory reports on this compound’s anti-inflammatory vs. cytotoxic effects?

Answer:

- Dose-response reevaluation : Test across a broader concentration range (nM to mM) to identify therapeutic windows .

- Assay standardization : Ensure consistent cell lines (e.g., RAW 264.7 for inflammation) and endpoint measurements (e.g., TNF-α ELISA) .

- Meta-analysis : Compare data across studies using tools like RevMan to identify confounding variables (e.g., solvent DMSO concentration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.